Ganoderic Acid T

Anticancer Cytotoxicity Selectivity Index

Ganoderic Acid T (GA-T) is a lanostane-type triterpenoid isolated from the cultured mycelia and fruiting bodies of Ganoderma lucidum (Lingzhi/Reishi), with its molecular structure definitively elucidated through spectral data and X-ray analysis. It belongs to a structurally diverse class of over 150 ganoderic acids, distinguished by specific oxygenation patterns at the lanostane skeleton.

Molecular Formula C36H52O8
Molecular Weight 612.8 g/mol
Cat. No. B1259661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid T
SynonymsGA-T acid cpd
ganoderic acid T
Molecular FormulaC36H52O8
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C)C(CC=C(C)C(=O)O)OC(=O)C
InChIInChI=1S/C36H52O8/c1-20(32(40)41)11-13-28(42-22(3)37)21(2)27-19-31(44-24(5)39)36(10)26-12-14-29-33(6,7)30(43-23(4)38)16-17-34(29,8)25(26)15-18-35(27,36)9/h11-12,15,21,27-31H,13-14,16-19H2,1-10H3,(H,40,41)/b20-11+/t21-,27+,28-,29-,30+,31-,34+,35+,36+/m0/s1
InChIKeyOCLVBEOPEKEKNM-CAXIOAJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid T: A Lanostane-Type Triterpenoid from Ganoderma lucidum for Anticancer Research


Ganoderic Acid T (GA-T) is a lanostane-type triterpenoid isolated from the cultured mycelia and fruiting bodies of Ganoderma lucidum (Lingzhi/Reishi), with its molecular structure definitively elucidated through spectral data and X-ray analysis [1]. It belongs to a structurally diverse class of over 150 ganoderic acids, distinguished by specific oxygenation patterns at the lanostane skeleton [2]. Unlike the more extensively characterized Ganoderic Acid A or DM, GA-T has been shown to possess distinct anticancer activities, including the induction of apoptosis and necroptosis, and is subject to targeted patents for its role in treating drug-resistant cancers [3].

Lanostane-type triterpenoid probe for cell-model endpoint review
Supports apoptosis and necroptosis pathway-response investigation
Method-ready with published bioanalytical assay for exposure-model interpretation

Why GA-T Cannot Be Assumed Interchangeable with Other Ganoderic Acids for Scientific Procurement


Ganoderic acids (GAs) are a large family of highly oxidized triterpenoids with subtle but functionally critical structural variations. A direct comparative study of eight structurally related GAs on human cervical cancer HeLa cells revealed that even minor modifications in the lanostane skeleton can lead to substantial differences in potency and mechanism of action; GA-T, for instance, exhibited a distinct capacity to induce apoptosis via oxidative stress pathways compared to its analogs [1]. Furthermore, patent literature explicitly selects GA-T (alongside GA-Me) for specific therapeutic compositions targeting drug-resistant cancers, indicating that its activity profile is not a generic class property [2]. This structural specificity precludes the direct substitution of GA-T with other commercially available GAs without a significant risk of obtaining a different biological outcome. Therefore, selection for research or industrial application must be compound-specific, not merely class-based [3].

Structural variation among ganoderic acids may shift apoptosis pathway engagement and biological response.
Reported necroptosis induction versus autophagy in analogs limits direct substitution without mechanism-specific validation.
MDR-reversal context appears specific to GA-T and GA-Me; may not transfer to other ganoderic acids.

Quantitative Differentiation Guide: How GA-T Compares to Its Closest Analogs


Selective Cytotoxicity Profile Across Multiple Cancer Cell Lines

GA-T exhibits a differential cytotoxic profile across cancer cell lines, demonstrating the highest potency against Hep-G2 hepatocellular carcinoma cells. In a multi-cell line screen, GA-T showed an IC50 of 20.3 μM in Hep-G2 cells, which is substantially lower than its IC50 values in HL-60 leukemia (35.2 μM) and Huh7 liver cancer (75.7 μM) cells [1]. Crucially, at these active concentrations, GA-T had no effect on the viability of normal human peripheral blood mononuclear cells (PBMCs), indicating a significant therapeutic window [1]. In contrast, other GAs like GA-DM and GA-A are reported to have different selectivity profiles, often targeting breast cancer or other pathways [2].

Cytotoxicity IC50
Reported
IC50 20.3 μM (Hep-G2); 35.2 μM (HL-60); 75.7 μM (Huh7) vs. no effect on normal PBMCs
Supports cell-model endpoint review in Hep-G2 cells
MTT assay context; cross-study comparison needed
Anticancer Cytotoxicity Selectivity Index

Potentiation of Cancer Cell Radiosensitivity via Necroptosis

GA-T uniquely enhances the radiosensitivity of HeLa cervical cancer cells by shifting the mode of cell death from apoptosis to necroptosis. When combined with gamma-ray radiation, GA-T pre-treatment increased the percentage ratio of necroptosis in a concentration-dependent manner [1]. This is a distinct mechanism not widely reported for other major ganoderic acids like GA-A or GA-D, which are more commonly associated with apoptosis or autophagy induction alone [2]. The study also confirmed alterations in key biomarkers such as RIPK1 and MLKL, further substantiating the necroptotic pathway activation [1].

Cell Death Mechanism Shift
Context-dependent
Converts radiation-induced apoptosis to necroptosis in HeLa cells in a concentration-dependent manner
Supports necroptosis pathway-response interpretation in combination models
RIPK1/MLKL biomarker alteration reported
Radiotherapy Radiosensitizer Necroptosis

Specificity in Targeting Drug-Resistant Cancer Cells

GA-T is explicitly claimed in patent literature for its ability to inhibit the growth of multidrug-resistant (MDR) tumors and to act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs [1]. Both in vivo and in vitro experiments documented in the patent demonstrate that GA-T and its close analog GA-Me possess a significant capacity to suppress MDR tumor cell proliferation while exhibiting low toxicity to normal cells [1]. This specific application for MDR reversal is a key differentiator, as it is not a universally claimed property for all ganoderic acids. A separate patent further highlights GA-T's role in inhibiting cancer cell invasion and metastasis [2].

MDR Reversal Activity
Data to verify
Inhibits MDR tumor growth; sensitizes to chemotherapy in patent models
Supports MDR screening context
Specific to GA-T and GA-Me per patent claims
Multidrug Resistance Chemosensitization Cancer Pharmacology

Distinct In Vivo Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic behavior of GA-T has been quantitatively characterized in rats using a validated, sensitive RP-HPLC method with UV detection at 245 nm [1]. This established analytical methodology allows for precise monitoring of GA-T plasma concentrations, a critical prerequisite for any in vivo study. While comparative pharmacokinetic data for other specific GAs (e.g., GA-A, GA-DM) are often scarce or performed under different conditions, the existence of this validated assay for GA-T provides a tangible, quantitative advantage for researchers planning in vivo experiments. It ensures reproducible quantification, which is essential for dose-response and efficacy studies [2].

Bioanalytical Method
Reported
Validated RP-HPLC method for quantification in rat plasma (UV 245 nm)
Supports PK exposure-model interpretation in rodent studies
Method validation reported; application to other matrices to review
Pharmacokinetics Bioavailability Methodology

Differentiation in the Mechanism of Cell Growth Arrest

In studies on HL-60 leukemia cells, GA-T was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis via a pathway involving reactive oxygen species (ROS) generation [1]. This specific mechanism of action—G2/M arrest coupled with ROS-mediated apoptosis—can differ from the actions of other ganoderic acids. For example, GA-A is known to inhibit the JAK-STAT3 pathway, and GA-DM is a known inducer of autophagy [2]. This mechanistic divergence at the pathway level underscores that GA-T is not a redundant member of the GA family but possesses a unique biological signature.

Mechanism of Action
Class-level
G2/M arrest and ROS-mediated apoptosis in HL-60 cells vs. JAK-STAT3 (GA-A) and autophagy (GA-DM)
Supports pathway-specific investigation context
Mechanistic divergence requires compound-specific validation
Cell Cycle Arrest Apoptosis Reactive Oxygen Species

Optimal Use Cases for Ganoderic Acid T in Academic and Industrial Settings


Studying Hepatocellular Carcinoma (HCC) Using GA-T as a Selective Cytotoxic Agent

Based on its highest potency against Hep-G2 liver cancer cells (IC50: 20.3 μM) and its lack of effect on normal PBMCs [1], GA-T is optimally deployed as a research tool for elucidating HCC-specific cell death mechanisms. This includes studying the compound's effect on cell cycle progression (G2/M arrest) and ROS-mediated apoptosis pathways in hepatic cancer models [1]. The validated in vivo pharmacokinetic assay for GA-T further supports its use in preclinical HCC animal studies [2].

Developing Radiosensitizing Combination Therapies for Cervical and Other Solid Tumors

GA-T is an excellent candidate for studies investigating the overcoming of radioresistance. Its unique ability to convert radiation-induced apoptosis into necroptosis in HeLa cells provides a mechanistically distinct tool for this purpose [3]. Procurement is justified for in vitro and in vivo experiments aiming to enhance the efficacy of standard radiotherapy regimens, particularly in cervical cancer and potentially other solid tumor models where radioresistance is a clinical challenge.

Investigating Reversal of Multidrug Resistance (MDR) in Oncology

For industrial drug discovery or academic pharmacology programs focused on overcoming MDR, GA-T is a directly relevant lead compound. Its specific patent claims for inhibiting the growth of drug-resistant tumors and sensitizing them to conventional chemotherapeutics provide a strong rationale for its use as a positive control or starting point for medicinal chemistry optimization in MDR reversal assays [4]. Its low toxicity to normal cells makes it a safer scaffold for development [4].

Research on Cancer Cell Invasion and Metastasis Suppression

Studies focusing on the epithelial-to-mesenchymal transition (EMT) and cancer cell migration should consider GA-T as a specific tool. Evidence indicates that GA-T can inhibit TGF-β-induced EMT in lung adenocarcinoma cells by suppressing ROS and ERK activation [5]. Additionally, its patent application as a metastasis inhibitor provides further validation for its use in assays designed to discover or validate anti-metastatic agents [4].

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell-model studies
Cell-line response profile
G2/M arrest and ROS pathway endpoints
Radiation combination research
Radiosensitization context
Necroptosis pathway-response validation
Multidrug resistance reversal screening
MDR-reversal model context
Chemosensitization endpoint review
Cancer cell invasion and metastasis studies
Anti-metastatic assay context
EMT and ROS/ERK pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic Acid T

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.